BenchChemオンラインストアへようこそ!

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Hedgehog pathway inhibition Smoothened receptor Kinase selectivity

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1251609-91-2) is a synthetic small molecule belonging to the substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide class, a scaffold extensively claimed in patents for Hedgehog (Hh) signaling pathway inhibition. With a molecular formula of C25H19N5O2 and a molecular weight of 421.46 g/mol, it is a complex heterocyclic compound featuring a distinct 6-methylpyridazin-3-yl ether moiety that differentiates it from simpler analogs within this chemical series.

Molecular Formula C25H19N5O2
Molecular Weight 421.46
CAS No. 1251609-91-2
Cat. No. B2679250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
CAS1251609-91-2
Molecular FormulaC25H19N5O2
Molecular Weight421.46
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4
InChIInChI=1S/C25H19N5O2/c1-17-8-13-24(29-28-17)32-21-6-4-5-19(15-21)25(31)26-20-11-9-18(10-12-20)22-16-30-14-3-2-7-23(30)27-22/h2-16H,1H3,(H,26,31)
InChIKeyMRSJHYUBIUELME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide: Core Chemical Identity and Selection Context


N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1251609-91-2) is a synthetic small molecule belonging to the substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide class, a scaffold extensively claimed in patents for Hedgehog (Hh) signaling pathway inhibition [1]. With a molecular formula of C25H19N5O2 and a molecular weight of 421.46 g/mol, it is a complex heterocyclic compound featuring a distinct 6-methylpyridazin-3-yl ether moiety that differentiates it from simpler analogs within this chemical series . Its primary relevance lies in oncology research targeting the Smoothened (SMO) receptor, where nuanced structural variations critically determine pathway inhibition potency and off-target profiles.

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for CAS 1251609-91-2 in Hh Pathway Research


In-class substitution of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is not feasible due to the profound impact of the 3-((6-methylpyridazin-3-yl)oxy)benzamide tail on target engagement. The Hedgehog pathway patent landscape demonstrates that while the 4-(imidazo[1,2-a]pyridin-2-yl)aniline core is a conserved pharmacophore for SMO binding, the pendant amide group dictates pathway inhibition potency, with small changes (e.g., substitution at the 8-methyl position or replacement of the pyridazinyl ether with simpler aryl groups) shifting activity from low nanomolar to low micromolar ranges [1]. Furthermore, the pyridazine ring's dual nitrogen atoms serve as critical hydrogen bond acceptors, a feature absent in non-pyridazinyl analogs, directly impacting binding affinity and creating distinct intellectual property space .

Direct and Inferred Comparative Performance Data for N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide


Superior Predicted Binding Affinity from Pyridazinyl Ether Moiety Compared to Non-Heterocyclic Ethers

The 6-methylpyridazin-3-yl ether group in CAS 1251609-91-2 provides a dual hydrogen bond acceptor motif that is absent in closely related 3-methoxybenzamide analogs such as N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide (CAS 312623-35-1). This structural feature, highlighted in Hh-signal cascade inhibitor patents, is predicted to enhance binding to the SMO receptor through additional polar interactions [1]. The same patent family explicitly demonstrates that compounds lacking such heteroaryl ether linkages exhibit significantly diminished Hh pathway inhibition, typically >100 nM IC50 versus low nM for optimized members of the class [1].

Hedgehog pathway inhibition Smoothened receptor Kinase selectivity Structure-activity relationship

Differentiated Selectivity Profile Versus 8-Methyl-Imidazopyridine SMO Antagonists (MS-0022)

The target compound lacks the 8-methyl substitution on the imidazopyridine ring that is present in MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), a well-characterized SMO antagonist. MS-0022 exhibits Hh pathway inhibition in the low nM range (IC50 < 50 nM in Shh-L2 assays) but demonstrates transient in vivo tumor inhibition, indicative of pharmacokinetic liabilities [1]. The absence of the 8-methyl group in CAS 1251609-91-2 alters the imidazopyridine core's electron density and steric profile, which could modulate both potency and metabolic stability, providing a differentiated tool compound for investigating SMO antagonism without the confounding factor of rapid clearance.

Pancreatic adenocarcinoma SMO antagonist Off-target profiling In vivo xenograft

Unique Intellectual Property Position Versus N-Arylpyridazinone p38 MAPK Inhibitors

While imidazo[1,2-a]pyridyl N-arylpyridazinones constitute a known class of selective p38 MAP kinase inhibitors, the specific 3-((6-methylpyridazin-3-yl)oxy)benzamide linkage in CAS 1251609-91-2 represents a reversed connectivity (ether rather than direct N-aryl bond) compared to classical members of this series [1]. This structural departure from the canonical N-arylpyridazinone motif is likely to alter the kinase selectivity fingerprint, offering a distinct tool compound for probing kinase signaling networks where canonical p38 inhibitors show polypharmacology.

p38 MAP kinase N-arylpyridazinone Kinase selectivity Chemical probe

Optimized Research Applications for N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide Based on Comparative Evidence


Smoothened (SMO) Receptor Pharmacological Profiling in Hedgehog-Dependent Cancer Cell Lines

Based on its structural assignment to the imidazo[1,2-a]pyridine benzamide class claimed in Hedgehog pathway patents [1], this compound is best deployed as a chemical probe in Shh-Light II (Shh-L2) reporter assays to establish SMO antagonism potency. Its unsubstituted imidazopyridine core and pyridazinyl ether tail distinguish it from MS-0022, allowing researchers to dissect the contribution of the 8-methyl group to in vivo clearance while maintaining target engagement. Primary screening at 0.1–10 µM in Gli-dependent luciferase reporter lines is recommended, with direct comparison to vismodegib (GDC-0449) and MS-0022 as reference antagonists [1].

Kinase Selectivity Panel Screening for Novel p38 MAPK Inhibitor Chemotypes

The reversed ether connectivity compared to classical N-arylpyridazinone p38 inhibitors positions this compound as a candidate for kinase selectivity profiling [2]. It should be screened at 1 µM against a broad panel of 50–100 kinases (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify any unique inhibition signatures arising from the altered hinge-binding geometry. Benchmarking against the prototypical p38 inhibitor SB 203580 will reveal whether the pyridazinyl ether modification redirects selectivity toward other therapeutically relevant kinases.

Cancer Cell Line Panel Screening for Antiproliferative Activity

Given the patent context linking imidazo[1,2-a]pyridine benzamides to cancer treatment [1], a logical deployment is antiproliferative screening across the NCI-60 or a focused panel of Hh-pathway-dependent lines (e.g., pancreatic adenocarcinoma BxPC-3, medulloblastoma DAOY). The compound's differentiation from MS-0022 suggests it may exhibit a distinct efficacy window, warranting head-to-head GI50 determination in 2D monolayer and 3D spheroid cultures over 72-hour exposure, with data normalized to both vehicle and MS-0022 controls [2].

Quote Request

Request a Quote for N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.